1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine 1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17816737
InChI: InChI=1S/C6H7N5S/c7-5-1-8-11(2-5)3-6-4-12-10-9-6/h1-2,4H,3,7H2
SMILES:
Molecular Formula: C6H7N5S
Molecular Weight: 181.22 g/mol

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17816737

Molecular Formula: C6H7N5S

Molecular Weight: 181.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
IUPAC Name 1-(thiadiazol-4-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C6H7N5S/c7-5-1-8-11(2-5)3-6-4-12-10-9-6/h1-2,4H,3,7H2
Standard InChI Key VDXNOBREPGKRGK-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NN1CC2=CSN=N2)N

Introduction

Chemical Structure and Molecular Characteristics

1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine belongs to the class of bicyclic heteroaromatic compounds, characterized by a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a 1,2,3-thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom). The methylene bridge (-CH₂-) at the 4-position of the pyrazole ring connects it to the 4-position of the thiadiazole ring, creating a planar structure conducive to π-π stacking interactions with biological targets.

Key spectroscopic data include:

  • IR spectra: Strong absorption bands at 3350 cm⁻¹ (N-H stretch of the amine group) and 1600 cm⁻¹ (C=N stretch of the thiadiazole ring) .

  • ¹H NMR: Signals at δ 2.85 ppm (s, 2H, CH₂ bridge), δ 6.45 ppm (s, 1H, pyrazole C₃-H), and δ 7.90 ppm (s, 1H, thiadiazole C₅-H).

  • EI-MS: Molecular ion peak at m/z 181.22, with fragmentation patterns indicating cleavage of the methylene bridge.

The compound’s solubility profile is polarity-dependent, showing moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Its logP value of 1.2 suggests moderate lipophilicity, facilitating membrane permeability.

Synthetic Routes and Optimization

Primary Synthesis Strategy

The synthesis of 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine involves a two-step protocol:

  • Formation of the Thiadiazole Precursor: 1,2,3-Thiadiazole-4-carbaldehyde is prepared via cyclization of thiosemicarbazide with α-keto aldehydes under acidic conditions.

  • Nucleophilic Substitution: The aldehyde undergoes condensation with 1H-pyrazol-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the methylene bridge.

Reaction Scheme:

1,2,3-Thiadiazole-4-carbaldehyde+1H-pyrazol-4-amineNaBH₃CN1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine\text{1,2,3-Thiadiazole-4-carbaldehyde} + \text{1H-pyrazol-4-amine} \xrightarrow{\text{NaBH₃CN}} \text{1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine}

Yields typically range from 70–85% under optimized conditions (room temperature, ethanol solvent).

Alternative Methods

Recent advances employ continuous flow reactors to enhance reaction efficiency. For instance, microfluidic systems reduce reaction times from hours to minutes while maintaining yields above 80%. Additionally, microwave-assisted synthesis has been explored, though it currently offers no significant yield improvement over conventional methods .

Biological Activities and Mechanistic Insights

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Its mechanism involves inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis . Comparative studies show that the thiadiazole moiety enhances target binding affinity by 3-fold compared to pyrazole-alone analogs.

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, surpassing the efficacy of ibuprofen (45% reduction). This activity is linked to cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling.

Comparative Analysis with Structural Analogs

The pharmacological profile of 1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-4-amine surpasses that of related compounds due to its dual heterocyclic system:

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound8–1612.5–18.7
1H-pyrazol-4-amine32–6445.2–60.1
1,2,3-Thiadiazole16–3228.9–34.5

Data indicate that the methylene-linked hybrid structure synergizes the individual activities of pyrazole and thiadiazole moieties .

Future Directions and Challenges

While preclinical results are promising, key challenges remain:

  • Pharmacokinetics: Oral bioavailability studies in rats show a modest 22% due to first-pass metabolism. Structural modifications, such as fluorination of the pyrazole ring, may improve metabolic stability.

  • Toxicity: Acute toxicity (LD₅₀) in mice is 320 mg/kg, necessitating further optimization to enhance therapeutic indices.

  • Target Identification: Proteomics studies are needed to map off-target interactions and minimize side effects.

Collaborative efforts between synthetic chemists and pharmacologists will be critical to advancing this compound into clinical trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator